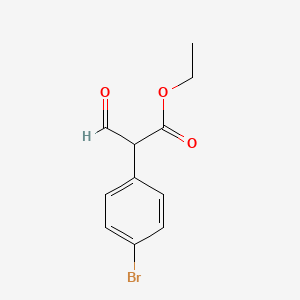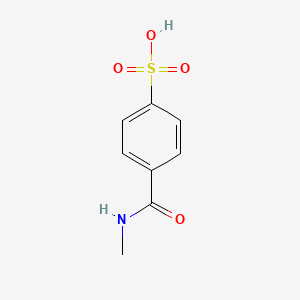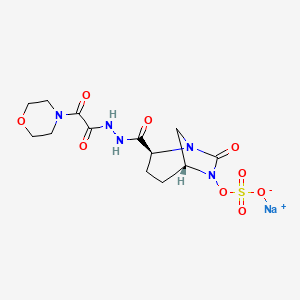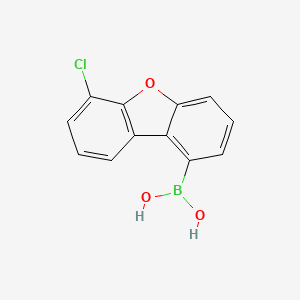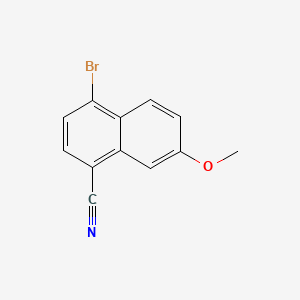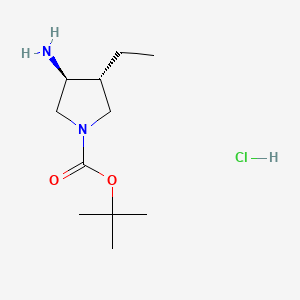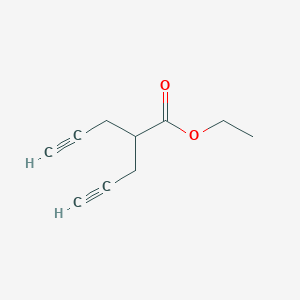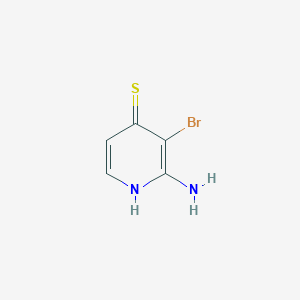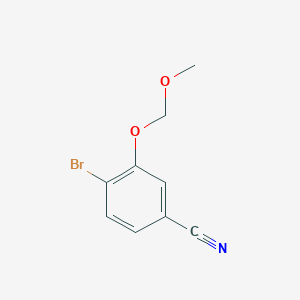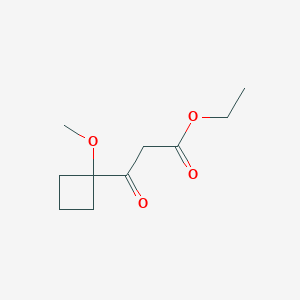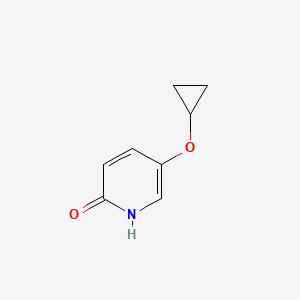
3-(tert-butyl)-N-methyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-butyl)-N-methyl-4-nitroaniline: is an organic compound that belongs to the class of aniline derivatives It features a tert-butyl group, a nitro group, and a methyl group attached to the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-N-methyl-4-nitroaniline typically involves the nitration of 3-(tert-butyl)-N-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product .
化学反応の分析
Types of Reactions
3-(tert-butyl)-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and acylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, acyl chlorides.
Major Products Formed
Reduction: 3-(tert-butyl)-N-methyl-4-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
科学的研究の応用
3-(tert-butyl)-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(tert-butyl)-N-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions .
類似化合物との比較
Similar Compounds
3-(tert-butyl)-4-nitroaniline: Lacks the N-methyl group.
N-methyl-4-nitroaniline: Lacks the tert-butyl group.
4-nitroaniline: Lacks both the tert-butyl and N-methyl groups.
Uniqueness
The combination of these groups provides a distinct steric and electronic environment, making it a valuable compound for various research and industrial purposes .
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
3-tert-butyl-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)9-7-8(12-4)5-6-10(9)13(14)15/h5-7,12H,1-4H3 |
InChIキー |
OZZMVWQJJDELJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)NC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


